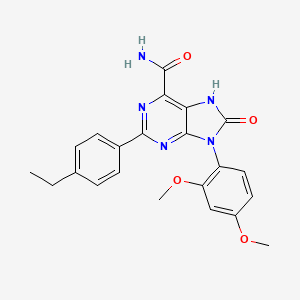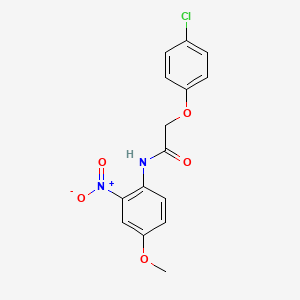![molecular formula C10H12ClNO3S B2916023 Methyl 2-[(chloroacetyl)amino]-5-ethylthiophene-3-carboxylate CAS No. 515832-73-2](/img/structure/B2916023.png)
Methyl 2-[(chloroacetyl)amino]-5-ethylthiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-[(chloroacetyl)amino]-5-methylthiophene-3-carboxylate” is a compound with the linear formula C9 H10 Cl N O3 S . It’s a solid at room temperature .
Molecular Structure Analysis
The InChI code for “Methyl 2-[(chloroacetyl)amino]-5-methylthiophene-3-carboxylate” is 1S/C9H10ClNO3S/c1-5-3-6 (9 (13)14-2)8 (15-5)11-7 (12)4-10/h3H,4H2,1-2H3, (H,11,12) .Physical And Chemical Properties Analysis
“Methyl 2-[(chloroacetyl)amino]-5-methylthiophene-3-carboxylate” is a solid at room temperature . Its molecular weight is 247.7 .Aplicaciones Científicas De Investigación
Synthesis and Dyeing Applications
Novel Heterocyclic Disperse Dyes with Thiophene Moiety : This research discusses the synthesis of derivatives similar to Methyl 2-[(chloroacetyl)amino]-5-ethylthiophene-3-carboxylate and their application in dyeing polyester fibers. The study highlights the production of disperse dyes that offer a range of colors with good fastness properties, although they exhibit poor photostability. The dyes show potential for textile applications due to their color range and fastness (Iyun et al., 2015).
Fluorescence Properties
Study on Synthesis, Characterization, and Fluorescence Property : This research explores the fluorescence properties of a compound closely related to this compound, demonstrating its potential use in materials science for creating fluorescent materials (Guo Pusheng, 2009).
Organic Synthesis and Intermediates
Crystal Structure and Computational Study on Methyl-3-Aminothiophene-2-Carboxylate : This study provides insights into the crystal structure and properties of a related compound, indicating its significance as a key intermediate in organic synthesis for medicines, dyes, and pesticides. The research discusses how the amino and carboxyl groups of these compounds can participate in various interactions, which is crucial for designing new molecules (Tao et al., 2020).
Antimicrobial Activity
Synthesis of Some Novel 2-Aminothiophene Derivatives and Evaluation for Their Antimicrobial Activity : This study highlights the synthesis of ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives and their screening for antibacterial activity, demonstrating the biological relevance of thiophene derivatives in developing new antimicrobial agents (Prasad et al., 2017).
Genotoxic and Carcinogenic Potentials
Assessment of the Genotoxic and Carcinogenic Potentials of 3-Aminothiophene Derivatives : This research assesses the genotoxic/mutagenic and carcinogenic potentials of methyl 3-amino-4-methylthiophene-2-carboxylate and related compounds. It employs various in vitro and in silico methodologies, contributing to understanding the safety profile of these compounds (Lepailleur et al., 2014).
Safety and Hazards
Mecanismo De Acción
Mode of Action
Based on the structure of the compound, it can be inferred that it may undergo nucleophilic addition / elimination reactions with its targets . The chloroacetyl group in the compound can react with nucleophilic sites on target molecules, leading to changes in their structure and function.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methyl 2-[(chloroacetyl)amino]-5-ethylthiophene-3-carboxylate . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interactions with its targets and its overall stability.
Propiedades
IUPAC Name |
methyl 2-[(2-chloroacetyl)amino]-5-ethylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3S/c1-3-6-4-7(10(14)15-2)9(16-6)12-8(13)5-11/h4H,3,5H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZMUIMUPSPNFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=O)CCl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-[(2-Fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-(4-methoxyphenyl)ethanone](/img/structure/B2915943.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(4-propan-2-yloxyphenyl)propanoic acid](/img/structure/B2915946.png)
![(E)-3,5-dichloro-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2915948.png)
![1-[1-(4-Bromophenyl)cyclopropyl]ethan-1-amine hydrochloride](/img/structure/B2915949.png)

![N-(4-ethoxyphenyl)-2-((2-ethyl-6-(4-methoxybenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2915953.png)
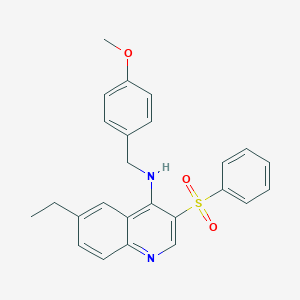
![2-Aminopyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B2915955.png)
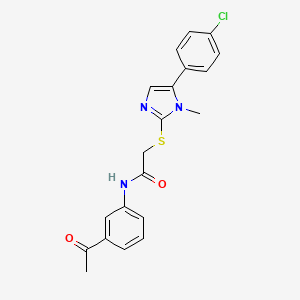
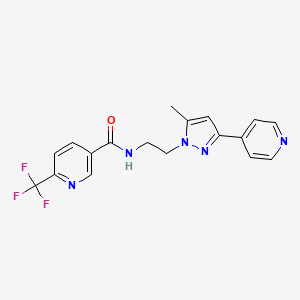
![2-[4-[(5E)-5-[3-[4-(2-carboxyanilino)-4-oxobutyl]-2-oxo-4-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid](/img/structure/B2915959.png)

